molecular formula C3H4N2O B082609 2H-1,2,5-Oxadiazine CAS No. 14271-57-9

2H-1,2,5-Oxadiazine

Cat. No. B082609
CAS RN: 14271-57-9
M. Wt: 84.08 g/mol
InChI Key: DGTQLIRLDYOSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,2,5-Oxadiazine, also known as 1,2,5-oxadiazole, is a heterocyclic organic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It has been widely studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.

Mechanism Of Action

The mechanism of action of 2H-2H-1,2,5-Oxadiazinezine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.

Biochemical And Physiological Effects

Studies have shown that 2H-2H-1,2,5-Oxadiazinezine can have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2H-2H-1,2,5-Oxadiazinezine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce a range of derivatives with different properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on 2H-2H-1,2,5-Oxadiazinezine. One area of interest is the development of new drugs based on this compound. Researchers are also exploring its potential applications in the field of materials science, where it could be used to develop new polymers and other materials with unique properties. Additionally, there is ongoing research into the potential environmental impacts of this compound and its derivatives.

Synthesis Methods

The synthesis of 2H-2H-1,2,5-Oxadiazinezine can be achieved through various methods, including the reaction of hydrazine with carboxylic acid derivatives or the reaction of nitriles with hydrazine. One of the most commonly used methods involves the reaction of hydrazine hydrate with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

2H-1,2,5-Oxadiazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a scaffold for the development of new drugs.

properties

CAS RN

14271-57-9

Product Name

2H-1,2,5-Oxadiazine

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

2H-1,2,5-oxadiazine

InChI

InChI=1S/C3H4N2O/c1-2-5-6-3-4-1/h1-3,5H

InChI Key

DGTQLIRLDYOSQF-UHFFFAOYSA-N

SMILES

C1=CN=CON1

Canonical SMILES

C1=CN=CON1

synonyms

2H-1,2,5-Oxadiazine

Origin of Product

United States

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